2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole
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Overview
Description
2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is notable for its unique structure, which includes an acetyl group and a methoxy group attached to a tetrahydro-pyridoindole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole structure, which can then be further modified to introduce the acetyl and methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-B]indole: Lacks the acetyl and methoxy groups, resulting in different chemical properties and biological activities.
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole: Similar structure but with a methyl group instead of an acetyl group, leading to variations in reactivity and applications.
Uniqueness
2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and methoxy groups allows for diverse chemical modifications and enhances its potential for various applications .
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C14H16N2O2/c1-9(17)16-6-5-14-12(8-16)11-7-10(18-2)3-4-13(11)15-14/h3-4,7,15H,5-6,8H2,1-2H3 |
InChI Key |
CTOQTKICLRDBJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
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